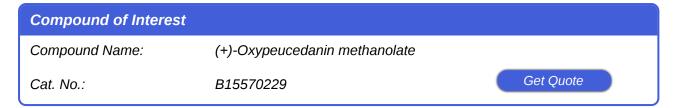


Unveiling the Physicochemical Landscape of (+)-Oxypeucedanin Methanolate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological pathways associated with **(+)-Oxypeucedanin methanolate**. This furanocoumarin, a naturally occurring compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This document aims to serve as a valuable resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

(+)-Oxypeucedanin methanolate, a derivative of oxypeucedanin, presents as a solid at room temperature.[1] Its molecular formula is C₁₇H₁₈O₆, with a corresponding molecular weight of 318.32 g/mol .[1][2] The compound's structure is characterized by a furanocoumarin core with a substituted alkoxy side chain, contributing to its specific physicochemical characteristics.

Summary of Physicochemical Data



Property	Value	Reference(s)
Molecular Formula	C17H18O6	[1][2]
Molecular Weight	318.32 g/mol	[1][2]
IUPAC Name	4-[(2R)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one	[1]
Appearance	Solid	[1]
Boiling Point	504.3 ± 50.0 °C	[1]
LogP	2.703	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	5	[1]
Solubility	Soluble in DMSO (10 mM), Ethanol, and Dimethylformamide (DMF). Sparingly soluble in aqueous buffers.	[1][3]
UV/Vis (λmax)	222, 251, 260, 269, 310 nm	[4]

Experimental Protocols Isolation of (+)-Oxypeucedanin Methanolate from Angelica dahurica Roots

The following protocol is a generalized procedure based on established methods for isolating furanocoumarins from Angelica dahurica.[5][6]

1. Extraction: a. Obtain dried and pulverized roots of Angelica dahurica. b. Macerate the powdered root material with methanol at room temperature for 72 hours. c. Filter the extract

Foundational & Exploratory





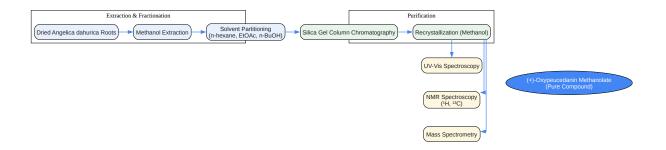
and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanol extract.

- 2. Fractionation: a. Suspend the crude methanol extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol. b. The ethyl acetate fraction is typically enriched with furanocoumarins. Concentrate this fraction to dryness.
- 3. Chromatographic Purification: a. Subject the dried ethyl acetate fraction to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) to visualize the furanocoumarin spots. d. Pool the fractions containing the compound of interest and concentrate.
- 4. Recrystallization: a. Recrystallize the purified fraction from methanol to obtain **(+)**
 Oxypeucedanin methanolate as white needles.[7]

Spectroscopic Characterization

- 1. UV-Visible (UV-Vis) Spectroscopy: a. Dissolve a small amount of the isolated compound in a suitable UV-grade solvent (e.g., methanol or ethanol). b. Record the UV spectrum from 200-400 nm using a spectrophotometer. c. Identify the absorption maxima (λmax) and compare with literature values.[8]
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer. c. The chemical shifts, coupling constants, and signal multiplicities will provide detailed structural information for confirmation.[8]
- 3. Mass Spectrometry (MS): a. Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). b. Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.





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Isolation and Characterization Workflow

Biological Activity and Signaling Pathways

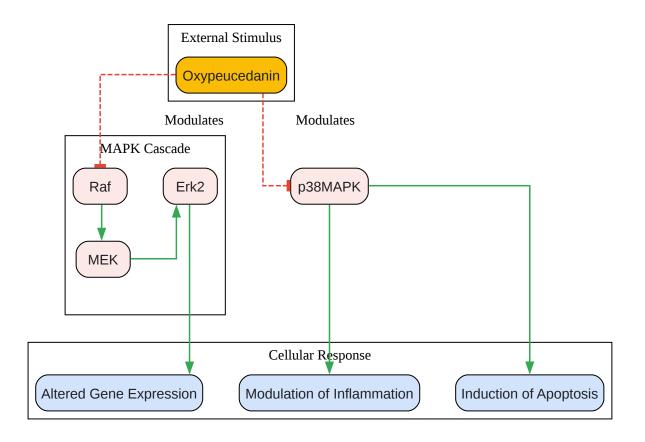
(+)-Oxypeucedanin and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antiproliferative, and cytotoxic effects.[9][10] One of the key signaling pathways modulated by oxypeucedanin is the Mitogen-Activated Protein Kinase (MAPK) pathway.[11]

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is a crucial pathway involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. Studies have shown that oxypeucedanin can influence this pathway, leading to downstream cellular effects. Specifically, treatment with oxypeucedanin has been observed to increase the protein levels and phosphorylation of Erk2 and p38MAPK, two key kinases in the MAPK pathway.[11] This



activation of specific MAPK components may underlie some of the observed pharmacological effects of oxypeucedanin.



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Oxypeucedanin's Influence on the MAPK Pathway

This technical guide provides a foundational understanding of **(+)-Oxypeucedanin methanolate** for researchers and professionals in the field. The provided data and protocols can serve as a starting point for further investigation into the therapeutic potential of this and related furanocoumarins.



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